1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[1-(4-methoxyphenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including an oxadiazole ring, a triazole ring, and a methoxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[1-(4-methoxyphenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the triazole ring: This step often involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Attachment of the methoxyphenyl group: This can be done through a condensation reaction with an appropriate aldehyde or ketone.
Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to scale up the process. This includes:
Batch or continuous flow reactors: To handle large volumes of reactants and products.
Catalyst optimization: To improve reaction efficiency and selectivity.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[1-(4-methoxyphenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the triazole moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal catalysts like palladium or platinum.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of nitro or hydroxyl derivatives.
Reduction: Can result in the formation of amines or alcohols.
Substitution: Can yield a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[1-(4-methoxyphenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials with specific properties, such as high energy density materials or sensors.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[1-(4-methoxyphenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can:
Bind to enzymes or receptors: Modulating their activity and leading to biological effects.
Interfere with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Generate reactive species: That can induce oxidative stress or damage to cellular components.
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole derivatives: Share the oxadiazole ring and exhibit similar chemical reactivity.
1,3,4-oxadiazole derivatives: Have a different arrangement of nitrogen and oxygen atoms but similar applications.
Triazole derivatives: Contain the triazole ring and are used in various chemical and biological applications.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[1-(4-methoxyphenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its specific structure allows for targeted interactions with biological molecules and the development of specialized materials.
Properties
Molecular Formula |
C15H16N8O3 |
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Molecular Weight |
356.34g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C15H16N8O3/c1-8(10-4-6-11(25-3)7-5-10)17-19-15(24)12-9(2)23(22-18-12)14-13(16)20-26-21-14/h4-7H,1-3H3,(H2,16,20)(H,19,24)/b17-8+ |
InChI Key |
MHYIBDHREUKJCR-CAOOACKPSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C(\C)/C3=CC=C(C=C3)OC |
SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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